(2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]phenyl]propanoic acid
Description
Propriétés
IUPAC Name |
(2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6/c1-23(2,3)31-22(30)25-19(21(28)29)13-15-6-10-17(11-7-15)16-8-4-14(5-9-16)12-18(24)20(26)27/h4-11,18-19H,12-13,24H2,1-3H3,(H,25,30)(H,26,27)(H,28,29)/t18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIAAEDJEWPQTK-OALUTQOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]phenyl]propanoic acid, often referred to as a derivative of phenylalanine, is notable for its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article explores its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound is primarily associated with its interactions with glutamate receptors, specifically the NMDA receptor subtype. Its design incorporates elements that enhance binding affinity and selectivity, which are critical for therapeutic applications.
- NMDA Receptor Modulation : The compound acts as an antagonist at NMDA receptors, which are involved in excitatory neurotransmission and play a significant role in synaptic plasticity and memory function. By inhibiting these receptors, the compound may help mitigate excitotoxicity associated with neurodegenerative diseases .
- Anti-Cancer Properties : Research indicates that derivatives similar to this compound can enhance the efficacy of chemotherapeutic agents like sorafenib in various cancer models. This is achieved through the modulation of signaling pathways that control cell proliferation and apoptosis .
Structure-Activity Relationship (SAR)
A series of analogs have been synthesized to evaluate their biological activity and binding affinity to NMDA receptors. Key findings from SAR studies include:
| Compound | Modification | Binding Affinity (Ki) | Activity |
|---|---|---|---|
| 4a | Hydroxyl group at 4' position | 0.87 μM (GluK3) | High affinity |
| 4b | Methyl group at 4' position | 17 μM (NMDA) | Moderate affinity |
| 4c | Chlorine substitution | 0.63 μM (GluN1/GluN2A) | Full antagonist |
These modifications demonstrate how subtle changes in chemical structure can significantly influence biological activity and receptor selectivity .
Study 1: Neuroprotective Effects
In a study examining neuroprotective effects, the compound was administered in a model of excitotoxicity induced by glutamate. Results showed a significant reduction in neuronal death compared to controls, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines demonstrated that the compound enhances the cytotoxic effects of sorafenib. The mechanism was linked to increased apoptosis and reduced cell viability, indicating a synergistic effect that could be exploited for combinatorial therapies .
Applications De Recherche Scientifique
Anticancer Properties
Research indicates that compounds similar to (2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]phenyl]propanoic acid may exhibit anticancer activities. A study highlighted the compound's potential as a lipophilic inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. Inhibiting DHFR can lead to reduced proliferation of cancer cells, making this compound a candidate for further development in cancer therapeutics .
Neuroprotective Effects
The compound has been investigated for neuroprotective effects in models of neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests that it may modulate pathways involved in neuronal survival and apoptosis, providing a basis for its application in treating conditions like Alzheimer's disease .
Enzyme Inhibition Studies
The compound's ability to act as an enzyme inhibitor has been explored, particularly in the context of metabolic pathways involving amino acids. Its structural features allow it to interact with various enzymes, potentially altering their activity and providing insights into metabolic regulation .
Peptide Synthesis
(2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]phenyl]propanoic acid is utilized in peptide synthesis due to its ability to form stable peptide bonds. Its incorporation into peptide sequences can enhance stability and bioactivity, making it valuable for designing novel peptides with therapeutic potential .
Polymer Development
The compound has been explored for its potential use in developing polymers with enhanced mechanical properties and biocompatibility. Its functional groups can be utilized to create cross-linked networks that exhibit desirable characteristics for biomedical applications, such as drug delivery systems and tissue engineering scaffolds .
Nanomaterials
Recent studies have indicated that derivatives of this compound can be used in the synthesis of nanomaterials, which have applications in drug delivery and imaging technologies. The ability to modify surface properties through chemical functionalization allows for targeted delivery mechanisms and improved efficacy of therapeutic agents .
Case Study: Anticancer Activity
A study conducted by Queener et al. evaluated the anticancer potential of a related compound that shares structural similarities with (2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]phenyl]propanoic acid. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting a promising avenue for further research into its application as an anticancer agent .
Case Study: Neuroprotective Mechanisms
Research published on neuroprotective agents indicated that compounds with similar frameworks could prevent apoptosis in neuronal cells exposed to oxidative stress. This suggests that (2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]phenyl]propanoic acid may offer protective benefits against neurodegeneration.
Analyse Des Réactions Chimiques
Deprotection of the Boc Group
The Boc group [(2-methylpropan-2-yl)oxycarbonyl] is a widely used amino-protecting group in peptide synthesis. Its removal typically involves acidic conditions:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Acidolysis (Boc removal) | Trifluoroacetic acid (TFA), 1–2 h, RT | Exposes free amine for subsequent coupling | |
| HCl in dioxane (4 M, 30 min) | Yields deprotected amino group |
The Boc group’s stability under basic conditions makes it orthogonal to other protecting groups (e.g., Fmoc), enabling sequential deprotection strategies in solid-phase synthesis .
Peptide Coupling Reactions
The carboxylic acid and amine functionalities allow participation in amide bond formation. Common coupling reagents include:
| Reagent | Activation Mechanism | Efficiency | Source |
|---|---|---|---|
| HOBt/EDCI | Forms active ester intermediate | High | |
| DCC | Generates reactive O-acylisourea | Moderate | |
| HATU | Uranium-based activation | Excellent |
Example reaction:
-
Step 1 : Activate carboxylic acid with HOBt/EDCI in DMF.
-
Step 2 : Add nucleophilic amine (e.g., amino acid ester) to form amide bond.
Aromatic Ring Modifications
The biphenyl system may undergo electrophilic substitution (e.g., halogenation, sulfonation), though steric hindrance from substituents could limit reactivity. No direct examples were found in the provided sources, but analogous Boc-protected phenylalanine derivatives show stability under mild reaction conditions .
Carboxylic Acid Derivatives
The terminal carboxylic acid can be converted to esters or activated for conjugation:
| Derivatization | Reagents | Application |
|---|---|---|
| Methyl ester formation | SOCl₂/MeOH | Protection during synthesis |
| Amide formation | NHS ester + amine | Bioconjugation |
Stability and Side Reactions
-
Acid Sensitivity : The Boc group is labile in strong acids (e.g., TFA), but the aromatic rings and propanoic acid backbone remain intact under these conditions .
-
Racemization Risk : Minimal during coupling due to steric protection by the Boc group .
Key Research Findings
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison of Analogous Compounds
Research Findings and Implications
- Stereochemical Influence : The (2S) configuration in the target compound and its analogues is critical for chiral recognition in enzyme binding. For example, sulfanyl-containing analogues () show ACE2 inhibition only when the stereochemistry matches the target’s active site .
- Hydrophobicity vs. Solubility : The biphenyl group in the target compound increases logP (predicted ~3.5), suggesting membrane permeability advantages over simpler analogues like ’s methoxycarbonyl derivative (logP ~1.2) .
- Synthetic Utility: The Boc group in the target compound enables selective deprotection during peptide synthesis, a feature absent in unprotected analogues like ’s phosphonomethyl derivative .
Méthodes De Préparation
Table 1: Reaction Conditions for Key Steps
Table 2: Chromatographic Purification Parameters
| Column | Mobile Phase | Gradient | Detection |
|---|---|---|---|
| Phenomenex C18 | Acetonitrile/0.1% TFA | 25–45% in 40 min | 280 nm |
Q & A
Q. What synthetic strategies are recommended for preparing (2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]phenyl]propanoic acid?
- Methodological Answer : The synthesis involves stereospecific coupling of protected amino acid derivatives. For example, tert-butoxycarbonyl (Boc) protection of the amino group is critical to prevent undesired side reactions. A two-step approach is advised:
Hydrolysis : Use LiOH in a THF/water mixture (3:1 v/v) to hydrolyze ester groups, followed by acidification to pH ~6 for carboxylate formation .
Coupling : Employ DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane to activate carboxylic acids for amide bond formation. Purify intermediates via preparative HPLC .
Q. How can the stereochemical integrity of the compound be confirmed during synthesis?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is recommended for enantiomeric purity assessment. X-ray crystallography or NOESY NMR can resolve ambiguities in stereochemical assignments, particularly for the (2S)-configured centers .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- Basic Identification : Use canonical SMILES and InChIKey for database validation (e.g., InChIKey=ZHSOTLOTTDYIIK-ZDUSSCGKSA-N) .
- Structural Confirmation : Employ -NMR and -NMR in DMSO-d to verify backbone protons and carbons, focusing on aromatic (δ 7.2–7.8 ppm) and Boc-protected amine (δ 1.4 ppm) signals .
- Purity Assessment : Utilize reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data between synthetic batches?
- Methodological Answer : Cross-validate using orthogonal techniques:
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]: ~525.2 Da).
- 2D NMR (HSQC/HMBC) : Resolve overlapping signals from biphenyl and ethylcarbamate moieties .
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 62.8%, H: 6.1%, N: 8.5%) .
Q. What stability considerations are critical for long-term storage of this compound?
- Methodological Answer :
- Storage Conditions : Store at -20°C under inert gas (argon) to prevent hydrolysis of the Boc group. Avoid acidic environments (pH <5), which cleave the tert-butyloxycarbonyl moiety .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products like free amines or carboxylic acids .
Q. How can researchers design assays to evaluate the compound’s biological activity?
- Methodological Answer :
- In Vitro Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC as a substrate. Measure IC values at varying concentrations (1 nM–10 µM) .
- Cellular Uptake Studies : Label the compound with or a fluorescent tag (e.g., FITC) and quantify intracellular accumulation in HEK293 cells via LC-MS or confocal microscopy .
Q. What strategies mitigate byproduct formation during coupling reactions?
- Methodological Answer :
- Optimize Reaction Stoichiometry : Use a 1.2:1 molar ratio of carboxylic acid to amine to minimize unreacted starting materials.
- Activating Agents : Replace DCC with EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) to reduce racemization .
- Purification : Employ silica gel chromatography (ethyl acetate/hexanes, 3:7) followed by recrystallization from ethanol/water (9:1) .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s solubility?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry. Note that the Boc group enhances solubility in organic solvents (e.g., logP ~2.5) but reduces aqueous solubility (~0.1 mg/mL in water) .
- Salt Formation : Convert the carboxylic acid to a sodium salt (via NaOH titration) to improve aqueous solubility for biological assays .
Q. What impurities are likely in synthetic batches, and how can they be quantified?
- Methodological Answer :
- Common Impurities : Look for de-Boc byproducts (MW ~423.2 Da) and incomplete coupling intermediates (MW ~480.3 Da) using LC-MS .
- Quantification : Apply a validated HPLC method with a calibration curve (0.1–10 µg/mL) for impurity profiling. Use EP-grade reference standards (e.g., Imp. A(EP)) for spike-recovery validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
